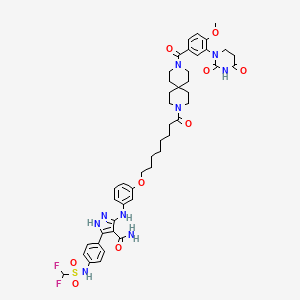
PROTAC MLKL Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PROTAC MLKL Degrader-1 involves the incorporation of modified cereblon (CRBN) ligands and a lenalidomide-linker within its structure . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach to synthesizing PROTACs involves the following steps:
Ligand Synthesis: Synthesize the ligand that binds to the target protein (MLKL in this case).
Linker Attachment: Attach a linker to the ligand. The linker is typically a flexible chain that connects the ligand to the E3 ligase ligand.
E3 Ligase Ligand Synthesis: Synthesize the ligand that binds to the E3 ubiquitin ligase (CRBN in this case).
Conjugation: Conjugate the ligand-linker and the E3 ligase ligand to form the final PROTAC molecule.
Analyse Chemischer Reaktionen
PROTAC MLKL Degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions to attach the linker to the ligands.
Amide Bond Formation: The conjugation step often involves forming amide bonds between the linker and the ligands.
Oxidation and Reduction: These reactions may be used to modify the ligands or linkers to achieve the desired chemical properties.
Common reagents and conditions used in these reactions include:
N,N’-Dicyclohexylcarbodiimide (DCC): Used for amide bond formation.
Dimethylformamide (DMF): A common solvent for these reactions.
Palladium on carbon (Pd/C): Used for hydrogenation reactions.
The major products formed from these reactions are the intermediate compounds that are subsequently conjugated to form the final PROTAC molecule.
Wissenschaftliche Forschungsanwendungen
PROTAC MLKL Degrader-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of MLKL and its effects on cellular processes.
Biology: Helps in understanding the role of MLKL in necroptosis and other cellular pathways.
Medicine: Potential therapeutic applications in diseases where necroptosis plays a role, such as neurodegenerative diseases and certain cancers.
Industry: Used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
Wirkmechanismus
PROTAC MLKL Degrader-1 exerts its effects by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the target protein MLKL. This recruitment leads to the ubiquitination of MLKL, marking it for degradation by the proteasome . The degradation of MLKL prevents its role in necroptosis, thereby inhibiting cell death in models of this process.
Vergleich Mit ähnlichen Verbindungen
PROTAC MLKL Degrader-1 is unique in its high selectivity and efficiency in degrading MLKL. Similar compounds include other PROTACs targeting different proteins, such as:
PROTAC Mcl1 Degrader-1: Targets Mcl-1 for degradation.
PROTAC Bcl-2 Degrader: Targets Bcl-2 for degradation.
PROTAC BRD Degraders: Target bromodomain-containing proteins for degradation.
These compounds share the general mechanism of action of PROTACs but differ in their target proteins and specific applications.
Eigenschaften
Molekularformel |
C46H55F2N9O9S |
|---|---|
Molekulargewicht |
948.0 g/mol |
IUPAC-Name |
5-[4-(difluoromethylsulfonylamino)phenyl]-3-[3-[8-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]-8-oxooctoxy]anilino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C46H55F2N9O9S/c1-65-36-16-13-31(28-35(36)57-22-17-37(58)51-45(57)62)43(61)56-25-20-46(21-26-56)18-23-55(24-19-46)38(59)10-5-3-2-4-6-27-66-34-9-7-8-33(29-34)50-42-39(41(49)60)40(52-53-42)30-11-14-32(15-12-30)54-67(63,64)44(47)48/h7-9,11-16,28-29,44,54H,2-6,10,17-27H2,1H3,(H2,49,60)(H2,50,52,53)(H,51,58,62) |
InChI-Schlüssel |
XDPRKJSOJYMCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CCCCCCCOC4=CC=CC(=C4)NC5=NNC(=C5C(=O)N)C6=CC=C(C=C6)NS(=O)(=O)C(F)F)CC2)N7CCC(=O)NC7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


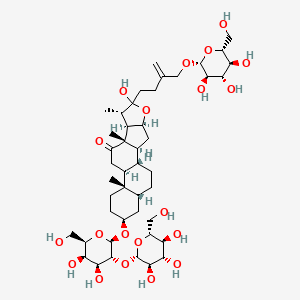
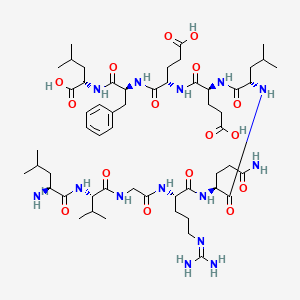
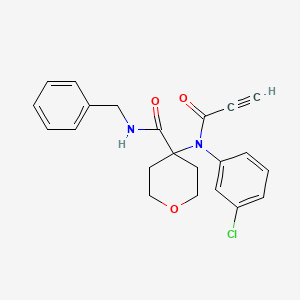
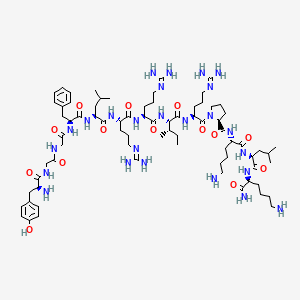
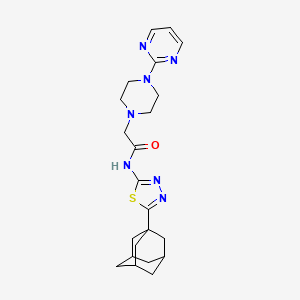
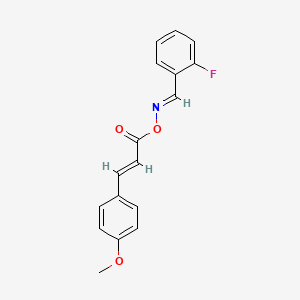
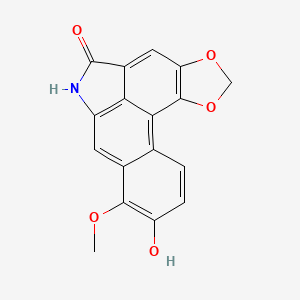

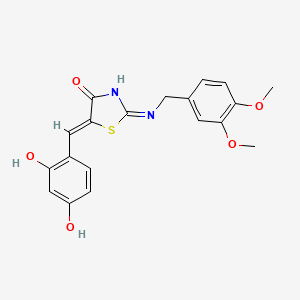

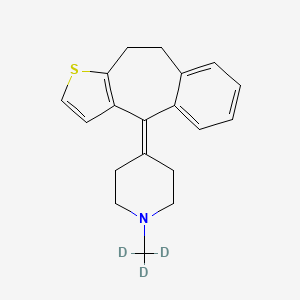
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
